Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15140397
InChI: InChI=1S/C14H13NO6S2/c1-20-13(16)9-3-5-10(6-4-9)15-23(18,19)11-7-8-22-12(11)14(17)21-2/h3-8,15H,1-2H3
SMILES:
Molecular Formula: C14H13NO6S2
Molecular Weight: 355.4 g/mol

Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate

CAS No.:

Cat. No.: VC15140397

Molecular Formula: C14H13NO6S2

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate -

Specification

Molecular Formula C14H13NO6S2
Molecular Weight 355.4 g/mol
IUPAC Name methyl 3-[(4-methoxycarbonylphenyl)sulfamoyl]thiophene-2-carboxylate
Standard InChI InChI=1S/C14H13NO6S2/c1-20-13(16)9-3-5-10(6-4-9)15-23(18,19)11-7-8-22-12(11)14(17)21-2/h3-8,15H,1-2H3
Standard InChI Key OEECHWJWJGGXRJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC

Introduction

Synthetic Routes

The synthesis of thiophene derivatives typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur and a suitable diene precursor.

  • Introduction of the Sulfamoyl Group: Sulfonation reactions using sulfonyl chloride reagents under basic conditions are common.

  • Addition of the Methoxycarbonyl Group: Esterification reactions using methanol and a carboxylic acid derivative are employed.

For industrial production, similar synthetic routes are used but optimized for yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Biological Activity and Applications

Thiophene derivatives are known for their diverse biological activities, including enzyme inhibition and receptor interaction. They may act as inhibitors of key enzymes involved in metabolic pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), which are critical in inflammatory responses. Additionally, thiophene compounds can exhibit antioxidant properties, protecting cells from oxidative stress.

Data Table: Comparison with Related Compounds

Compound NameMolecular FormulaMolecular WeightUnique Features
Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylateC₂₁H₁₉NO₆S₂445.5 g/molContains a methoxycarbonyl and methylphenyl group
Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylateNot specifiedApproximately 430.5 g/molFeatures a dimethylamino-substituted phenyl moiety
5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acidC₁₈H₁₄FNO₄S₂Not specifiedIncorporates a fluorine atom

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